molecular formula C5H7Cl3O B1349763 2,3,3-trichlorotetrahydro-2H-pyran CAS No. 63027-88-3

2,3,3-trichlorotetrahydro-2H-pyran

Cat. No. B1349763
CAS RN: 63027-88-3
M. Wt: 189.46 g/mol
InChI Key: ZAKVZNJDGLAPHL-UHFFFAOYSA-N
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Scientific Research Applications

Catalytic Reactions

2,3,3-Trichlorotetrahydro-2H-pyran is involved in various catalytic reactions. A study by Sun & Hu (2010) described the effective catalyzation of nucleophilic addition of alcohols or phenols to 3,4-dihydro-2H-pyran (DHP) using gallium triiodide. This reaction produces corresponding tetrahydropyranyl acetals with good to excellent yields (Sun & Hu, 2010).

Photophysical Properties

Tayade & Sekar (2016) explored 2H-pyran-3-carbonitrile derivatives, which show strong fluorescence properties in various solvents. These compounds, related to 2,3,3-trichlorotetrahydro-2H-pyran, exhibit positive solvatochromism and are useful in studying intramolecular charge transfer properties (Tayade & Sekar, 2016).

Organic Synthesis

Research by Liu & Meinwald (1996) demonstrates the use of 2H-pyran-2-one derivatives in organic synthesis, particularly in Pd(0)-catalyzed coupling reactions. These reactions are significant in the synthesis of various organic compounds (Liu & Meinwald, 1996).

Photochemical Studies

A study by Ota et al. (2015) on 2H-naphtho[1,2-b]pyran revealed its potential in photochemical applications. The compound undergoes photodimerization and shows distinct color, fluorescence, and cytotoxic properties, which are crucial for photochemical studies (Ota et al., 2015).

Electrocyclization Reactions

Peng et al. (2011) investigated the synthesis of 2,3,6-trisubstituted 2H-pyran-5-carboxylates. Their study highlights the role of 2H-pyran derivatives in Knoevenagel condensation and subsequent 6π-electrocyclization, which is important in the field of organic chemistry (Peng et al., 2011).

Reaction Mechanisms

The work of Garratt (1978) provides insight into the reaction mechanisms involving 3,4-dihydro-2H-pyran, a compound structurally similar to 2,3,3-trichlorotetrahydro-2H-pyran. This study enhances understanding of reaction pathways and mechanisms in organic chemistry (Garratt, 1978).

Synthesis of Heterocycles

The synthesis and applications of 2H-pyran-2-ones in thefabrication of diverse heterocycles were discussed by Pratap & Ram (2017). This research highlights the utility of 2H-pyran-2-ones as building blocks for generating a wide range of biologically important compounds, emphasizing their significance in medicinal chemistry and drug design (Pratap & Ram, 2017).

Electrosynthesis Applications

Quintanilla et al. (2011) described the electrosynthesis of halogenated δ-lactones using 2,2-disubstituted-3-oxopropyl trichloroacetates, which include 3,3-dichloro-4-hydroxy-5,5-disubstituted-tetrahydro-2H-pyran-2-ones. This demonstrates the role of 2H-pyran derivatives in the electrosynthesis of complex organic molecules (Quintanilla et al., 2011).

Imino Diels-Alder Reactions

The study by Babu & Perumal (1998) on the catalysis of imino Diels-Alder reactions using indium trichloride with 3,4-dihydro-2H-pyran illustrates the compound's role in the efficient synthesis of complex organic structures like quinolines and phenanthridines (Babu & Perumal, 1998).

Photochromic Properties

Gemert et al. (1997) explored the structural modifications of photochromic 2H-naphtho[1,2-b]pyrans, closely related to 2,3,3-trichlorotetrahydro-2H-pyran. Their research is significant for applications in plastic ophthalmic lenses, demonstrating the importance of such compounds in material science (Gemert et al., 1997).

Multicomponent Synthesis

Pisal et al. (2020) utilized 3,4-dihydro(2H)-pyran in a zirconium tetrachloride-catalyzed multicomponent synthesis of hexahydropyrano pyrimidinone derivatives. This highlights the compound's utility in creating diverse chemical entities with potential pharmaceutical applications (Pisal et al., 2020).

Safety And Hazards

2,3,3-Trichlorotetrahydro-2H-pyran is labeled as an irritant2. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS)2.


Future Directions

The future directions of 2,3,3-trichlorotetrahydro-2H-pyran are not explicitly mentioned in the available resources. However, the future directions of pyran derivatives, a broader category to which 2,3,3-trichlorotetrahydro-2H-pyran belongs, have been extensively studied1011. The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies1011.


properties

IUPAC Name

2,3,3-trichlorooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3O/c6-4-5(7,8)2-1-3-9-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKVZNJDGLAPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369253
Record name 2,3,3-trichlorotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-trichlorotetrahydro-2H-pyran

CAS RN

63027-88-3
Record name 2,3,3-trichlorotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Mavric - 2006 - core.ac.uk
2 in Lebensmitteln haben sich bisher nur wenige Arbeitsgruppen beschäftigt. So ist bisher der Gehalt an 3-Desoxyglucoson nur in Honigen bestimmt worden (Weigel et al., 2004), …
Number of citations: 9 core.ac.uk

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